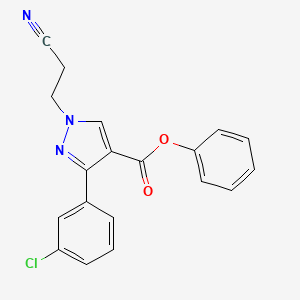![molecular formula C11H11Cl2NO4 B4949174 methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate](/img/structure/B4949174.png)
methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate, also known as glyphosate, is a widely used herbicide in the agricultural industry. It was first introduced by Monsanto in 1974 and has since become one of the most commonly used herbicides in the world. Glyphosate is used to control a wide range of weeds and is often used in conjunction with genetically modified crops that are resistant to the herbicide. In
作用机制
Glyphosate works by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the synthesis of aromatic amino acids in plants. This inhibition leads to the accumulation of shikimate-3-phosphate, which disrupts the metabolic pathways in plants and ultimately leads to their death.
Biochemical and Physiological Effects
Glyphosate has been shown to have a low toxicity to humans and animals. It is rapidly metabolized and excreted from the body. However, there is some concern about the potential for methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate to accumulate in the environment and in food crops. Glyphosate has been shown to have a negative impact on the microbiome of soil and water, which can have a cascading effect on the ecosystems that depend on them.
实验室实验的优点和局限性
Glyphosate is a widely used herbicide in the agricultural industry, and its use has been extensively studied. This makes it a valuable tool for researchers who are studying the effects of herbicides on plant growth and development. However, there are some limitations to the use of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate in lab experiments. For example, methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate may have unintended effects on non-target organisms, and its use may lead to the development of herbicide-resistant weeds.
未来方向
There are several areas of research that could benefit from further study of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate. One area is the potential use of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate as a pharmaceutical agent. Another area is the impact of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate on the microbiome of soil and water. Finally, there is a need for more research on the long-term effects of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate use on the environment and on human health.
Conclusion
Glyphosate is a widely used herbicide in the agricultural industry that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate has many potential benefits, there are also concerns about its impact on the environment and human health. Further research is needed to fully understand the effects of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate use and to develop strategies for minimizing its negative impacts.
合成方法
Glyphosate is synthesized by reacting glycine with phosphorous acid and formaldehyde. The reaction produces N-phosphonomethylglycine, which is then converted to methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate by reacting it with an alkali metal hydroxide. The final product is a white crystalline powder that is soluble in water.
科学研究应用
Glyphosate has been extensively studied for its use as an herbicide in the agricultural industry. However, it has also been studied for its potential use as a pharmaceutical agent. Glyphosate has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use in cancer therapy and as an anti-inflammatory agent.
属性
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4/c1-17-11(16)5-14-10(15)6-18-9-3-2-7(12)4-8(9)13/h2-4H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJUUNHTELMGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949101.png)

![{5-[4-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4949107.png)
![5-imino-6-(4-methoxybenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4949111.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4949120.png)
![1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949125.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4949136.png)
![(1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B4949145.png)

![2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B4949155.png)
![3-methoxy-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4949160.png)

